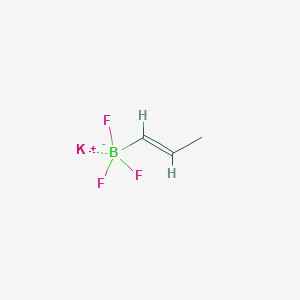

Potassium trans-1-propenyltrifluoroborate

CAS No.: 804565-39-7

Cat. No.: VC2818251

Molecular Formula: C3H5BF3K

Molecular Weight: 147.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 804565-39-7 |

|---|---|

| Molecular Formula | C3H5BF3K |

| Molecular Weight | 147.98 g/mol |

| IUPAC Name | potassium;trifluoro-[(E)-prop-1-enyl]boranuide |

| Standard InChI | InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; |

| Standard InChI Key | RLDWVFWDURMTAV-SQQVDAMQSA-N |

| Isomeric SMILES | [B-](/C=C/C)(F)(F)F.[K+] |

| SMILES | [B-](C=CC)(F)(F)F.[K+] |

| Canonical SMILES | [B-](C=CC)(F)(F)F.[K+] |

Introduction

Chemical Identity and Physical Properties

Potassium trans-1-propenyltrifluoroborate is an organoboron compound characterized by a trans-configured propenyl group attached to a trifluoroborate moiety. The compound exists as a white solid at room temperature with specific physical and chemical properties that contribute to its utility in organic synthesis.

Table 1: Physical and Chemical Properties of Potassium trans-1-Propenyltrifluoroborate

| Property | Value |

|---|---|

| CAS Numbers | 804565-39-7, 1902198-18-8 |

| Molecular Formula | C3H5BF3K |

| Molecular Weight | 147.98 g/mol |

| IUPAC Name | Potassium;trifluoro-[(E)-prop-1-enyl]boranuide |

| Synonyms | Potassium (E)-propenyl-1-trifluoroborate, Potassium (E)-trifluoro(1-propenyl)borate |

| Physical State | Solid |

| Melting Point | 81-85°C |

| SMILES Notation | B-(F)(F)F.[K+] |

| InChI | InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2-3H,1H3;/q-1;+1/b3-2+; |

The compound's structure features a boron atom bonded to three fluorine atoms and a trans-configured propenyl group, with potassium serving as the counterion. This arrangement contributes to the compound's stability and reactivity characteristics that differentiate it from other organoboron reagents.

Synthesis Methods

Several synthetic routes have been developed for the preparation of potassium trans-1-propenyltrifluoroborate, each with distinct advantages and applications.

Synthesis from Propenyl Halides

The primary method for synthesizing potassium trans-1-propenyltrifluoroborate involves the reaction of propenyl halides with potassium trifluoroborate. This process is advantageous due to its simplicity, high yield, and minimal byproduct formation.

Synthesis from Boronic Acids

Another common approach involves the treatment of trans-1-propenylboronic acid with potassium hydrogen fluoride (KHF2). This method follows the general synthetic route employed for various potassium organotrifluoroborates:

R-B(OH)2 + KHF2 → R-BF3K + H2O

Where R represents the trans-1-propenyl group. This approach is particularly valuable due to:

-

Cost-effectiveness (KHF2 is significantly less expensive than other reagents like pinacol)

-

Simple purification through recrystallization

Reactivity and Chemical Properties

Potassium trans-1-propenyltrifluoroborate exhibits distinctive reactivity patterns that make it valuable for various synthetic applications.

Stability Characteristics

Unlike many organoboron compounds, potassium trans-1-propenyltrifluoroborate demonstrates remarkable stability to air and moisture at room temperature. This stability is attributed to the strong boron-fluorine bonds and the ionic nature of the compound. The stability allows for easier handling and storage compared to boronic acids and esters, which often require special precautions to prevent degradation .

Solubility Profile

Potassium trans-1-propenyltrifluoroborate exhibits good solubility in polar solvents such as methanol, acetonitrile, DMF, and acetone. This solubility profile facilitates its use in various reaction conditions and synthetic protocols. The compound's solubility can be further modified through counter-ion exchange (e.g., to tetrabutylammonium salts) to enhance solubility in organic solvents like dichloromethane .

Applications in Organic Synthesis

The versatility of potassium trans-1-propenyltrifluoroborate is demonstrated by its wide range of applications in organic synthesis.

Cross-Coupling Reactions

Potassium trans-1-propenyltrifluoroborate serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. These reactions facilitate the formation of carbon-carbon bonds between the propenyl group and various electrophiles, including aryl and vinyl halides .

Palladium-Catalyzed Couplings

Research has demonstrated that potassium trans-1-propenyltrifluoroborate effectively participates in palladium-catalyzed couplings with 2-(chloromethyl)-2,1-borazaronaphthalenes. In one notable study, the reaction was successfully scaled up to 5 mmol using just 2 mol% of Pd2dba3, providing the corresponding product in 91% yield. This highlights the reagent's efficiency and practicality for larger-scale applications .

Nickel-Catalyzed Couplings

Studies by Molander and colleagues have explored nickel-catalyzed cross-coupling reactions between potassium trans-1-propenyltrifluoroborate and alkyl electrophiles. Their optimized conditions utilized:

-

10 mol% NiBr2·glyme as the nickel source

-

10 mol% bathophenanthroline as the ligand

-

3 equivalents of NaHMDS or t-BuONa as the base

-

A mixture of t-BuOH/CPME (1:1) as the solvent system

This methodology enabled the stereospecific formation of alkyl-substituted alkenes with retention of the original olefin geometry .

Table 2: Selected Cross-Coupling Reactions with Potassium trans-1-Propenyltrifluoroborate

| Entry | Electrophile | Catalyst System | Base | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromo-3-phenylpropane | NiBr2·glyme/bathophenanthroline | NaHMDS | (E)-Hex-4-enylbenzene | High |

| 2 | 2-(Chloromethyl)-2,1-borazaronaphthalene | Pd2dba3 (2 mol%) | Not specified | 2-[(E)-But-2-en-1-yl]-2,1-borazaronaphthalene | 91 |

| 3 | Alkyl bromides/iodides | NiBr2·glyme/bathophenanthroline | NaHMDS or t-BuONa | (E)-Alkylalkenes | 75-85 |

A particularly valuable feature of these cross-coupling reactions is the complete retention of stereochemistry. The E-configuration of the starting potassium trans-1-propenyltrifluoroborate is preserved in the product, making this reagent especially useful for stereoselective synthesis .

Synthetic Intermediates for Bioactive Compounds

Potassium trans-1-propenyltrifluoroborate serves as a valuable intermediate in the synthesis of various bioactive compounds:

-

It has been used in the synthesis of anethole dithiolethione-NH2 (ADT-NH2), which is employed in the preparation of drug-H2S delivery systems

-

The compound facilitates the preparation of methyl (E)-2,2-dimethyl-5-(propen-1-yl)-4H-benzo[d] dioxine-7-carboxylate, a key intermediate for the synthesis of the alkaloid ampullosine

Comparison with Related Compounds

Potassium trans-1-propenyltrifluoroborate belongs to a broader class of organotrifluoroborates, each with unique features and reactivity profiles. Understanding the similarities and differences between these compounds provides valuable insights into their specific applications in organic synthesis.

Table 3: Comparison of Potassium trans-1-Propenyltrifluoroborate with Related Organotrifluoroborates

| Compound | Structure | Key Features | Primary Applications |

|---|---|---|---|

| Potassium trans-1-propenyltrifluoroborate | C3H5BF3K with E-configuration | Stable, stereospecific reactions, alkenyl functionality | Cross-couplings, epoxide openings |

| Potassium cis-1-propenyltrifluoroborate | C3H5BF3K with Z-configuration | Different stereochemistry, similar reactivity | Cross-couplings with retention of configuration |

| Potassium phenyltrifluoroborate | C6H5BF3K | Aromatic system, higher stability | Arylation reactions |

| Potassium vinyltrifluoroborate | C2H3BF3K | Simpler structure, high reactivity | Vinylation reactions |

Reaction Mechanisms

Understanding the mechanistic aspects of reactions involving potassium trans-1-propenyltrifluoroborate provides valuable insights for reaction optimization and development.

Cross-Coupling Reaction Mechanism

In palladium-catalyzed cross-coupling reactions, the mechanism typically involves:

-

Oxidative addition of the aryl or alkyl halide to the Pd(0) catalyst

-

Transmetalation of the alkenyl group from boron to palladium

-

Reductive elimination to form the carbon-carbon bond and regenerate the Pd(0) catalyst

It's worth noting that organotrifluoroborates must first undergo hydrolysis to the corresponding boronic acid or hydroxyborate species before transmetalation can occur. This process is facilitated by the base and protic solvents in the reaction medium .

Epoxide Ring-Opening Mechanism

The metal-free ring-opening of epoxides with potassium trans-1-propenyltrifluoroborate is proposed to proceed through:

-

Activation of the epoxide by trifluoroacetic anhydride (TFAA)

-

Nucleophilic attack by the alkenyl group of the trifluoroborate

-

Formation of the new carbon-carbon bond and generation of the hydroxyl group

The high stereocontrol observed in these reactions suggests a concerted mechanism that preserves the stereochemical information of both the epoxide and the trifluoroborate .

| Supplier | Product Number | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| Sigma-Aldrich | 750271 | 97% | 1g | $327 |

| Sigma-Aldrich | 750271 | 97% | 5g | $774 |

| Vulcan Chemical | VC2818251 | Not specified | Various | Variable |

The relatively high cost of commercially available potassium trans-1-propenyltrifluoroborate may incentivize synthetic chemists to prepare the compound in-house using established methodologies, particularly for larger-scale applications .

Future Research Directions

Research on potassium trans-1-propenyltrifluoroborate continues to evolve, with several promising areas for future investigation:

Catalyst Development

The development of more efficient and selective catalyst systems for cross-coupling reactions with potassium trans-1-propenyltrifluoroborate remains an active area of research. Novel ligands and metal catalysts could potentially lower catalyst loadings, expand substrate scope, and improve reaction conditions .

Medicinal Chemistry Applications

The stereospecific nature of reactions involving potassium trans-1-propenyltrifluoroborate makes it an attractive reagent for medicinal chemistry, where stereochemistry often plays a crucial role in biological activity. Further exploration of its applications in the synthesis of pharmaceutical intermediates and bioactive molecules is warranted .

Sustainable Chemistry

The stability and relatively benign nature of potassium trans-1-propenyltrifluoroborate align well with principles of green chemistry. Research into more sustainable reaction conditions, including reduced metal loadings, aqueous reaction media, and recyclable catalyst systems, could further enhance the environmental profile of transformations involving this reagent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume